molecular formula C19H16F3N3O2S B2881052 N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1396682-62-4

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2881052
CAS No.: 1396682-62-4
M. Wt: 407.41
InChI Key: ISAMFRSDYZWUAV-UHFFFAOYSA-N
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Description

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a heterocyclic sulfonamide compound featuring a pyrroloimidazole core fused to a phenyl group and a trifluoromethyl-substituted benzene sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-5-2-7-16(11-14)28(26,27)24-15-6-1-4-13(10-15)17-12-23-18-8-3-9-25(17)18/h1-2,4-7,10-12,24H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAMFRSDYZWUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrroloimidazole core, followed by the introduction of the phenyl group and the trifluoromethylbenzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases, due to its unique chemical properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide-based heterocycles, though key differences in core rings and substituents influence its physicochemical and biological properties. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activity
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide (Target) Pyrroloimidazole fused to phenyl Trifluoromethylbenzene sulfonamide Not explicitly reported in public data
N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide (Analog 1) Imidazo-pyrrolopyrazine Trifluoropropyl sulfonamide, methylcyclopentane Kinase inhibition (patent example)
2-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)thiazole-5-carbonitrile (Analog 2) Pyrrolotriazolopyrazine Ethylcyclopentane, thiazole-carbonitrile No explicit activity data

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound may enhance metabolic stability compared to Analog 2’s carbonitrile group, which is prone to hydrolysis.
  • Stereochemical Complexity : Analog 1 incorporates a methylcyclopentane group with defined stereochemistry, which may improve target selectivity but complicates synthesis.
Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn from structural analogs:

  • Melting Point : Analog 1 exhibits a melting point of 225°C , suggesting high crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding from sulfonamide). The target compound’s melting point is unreported but likely similar.

Biological Activity

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]imidazole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, sulfonamides have been documented to inhibit carbonic anhydrase and various kinases, which are crucial in cancer progression and inflammation.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Recent studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain pyrrolo[1,2-a]imidazole derivatives can induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antibacterial Evaluation : A study evaluated the antibacterial effects of various sulfonamide derivatives using an isolated rat heart model. The results indicated that certain compounds significantly reduced perfusion pressure, suggesting potential cardiovascular benefits alongside antimicrobial activity .
  • Anticancer Mechanisms : In vitro studies on pyrrolo[1,2-a]imidazole derivatives revealed their ability to inhibit specific kinases involved in cell proliferation. For instance, one study demonstrated that these compounds could reduce AKT phosphorylation in thyroid cancer cells, indicating a targeted anticancer mechanism .
  • Inflammation Control : Another study focused on the anti-inflammatory effects of sulfonamide derivatives in models of acute inflammation. The results showed a marked decrease in inflammatory markers upon treatment with these compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialSignificant inhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Table 2: Case Study Overview

Study FocusMethodologyKey Findings
AntibacterialIsolated rat heart modelReduced perfusion pressure with specific compounds
AnticancerIn vitro assays on thyroid cancer cellsInhibition of AKT phosphorylation
Anti-inflammatoryAcute inflammation modelsDecrease in inflammatory markers

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